3-Desmethyl 4-Methyl Meclizine Dihydrochloride
Description
Properties
Molecular Formula |
C20H34B |
|---|---|
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
MPQAQJSAYDDROO-YYNWCRCSSA-N |
Isomeric SMILES |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(4-Methylbenzyl)piperazine
-
- Piperazine (C₄H₁₀N₂)
- 4-Chlorobenzhydryl chloride (C₁₆H₁₁Cl)
-
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux at 80-100°C
- Catalyst: None required, but a base like potassium carbonate can be used to facilitate nucleophilic substitution
-
- Nucleophilic substitution where piperazine's secondary amine attacks the electrophilic carbon in 4-chlorobenzhydryl chloride, displacing chloride and forming 1-(4-chlorobenzyl)piperazine.
-
Piperazine + 4-Chlorobenzhydryl chloride → 1-(4-Chlorobenzyl)piperazine + HCl -
- Extraction and recrystallization from ethanol or ethyl acetate.
Step 2: Methylation to Obtain 1-(4-Methylbenzyl)piperazine
-
- 1-(4-Chlorobenzyl)piperazine
- Methylating agent: Methyl iodide or methyl sulfate
-
- Solvent: Acetone or DMF
- Temperature: Room temperature to 50°C
- Base: Potassium carbonate or sodium hydride
-
- Alkylation of the secondary amine with methyl iodide to introduce the methyl group on the aromatic ring, yielding 1-(4-methylbenzyl)piperazine.
Note:
- Alternatively, methylation can be performed directly on the aromatic ring if appropriate conditions are used, but the primary route involves methylation of the nitrogen.
Formation of the Final Compound: 3-Desmethyl 4-Methyl Meclizine
Step 3: Nucleophilic Substitution with 4-Chlorophenylmethyl Chloride
-
- 1-(4-Methylbenzyl)piperazine
- 4-Chlorophenylmethyl chloride (C₆H₄ClCH₂Cl)
-
- Solvent: Dichloromethane or toluene
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine
-
- The piperazine nitrogen attacks the chloromethyl group, substituting chloride and forming a quaternary ammonium salt intermediate, which upon subsequent treatment yields the desired compound.
-
1-(4-Methylbenzyl)piperazine + 4-Chlorophenylmethyl chloride → Intermediate → 3-Desmethyl 4-Methyl Meclizine
Step 4: Salt Formation with Hydrochloric Acid
-
- The free base is acidified with hydrochloric acid to produce dihydrochloride salt, ensuring stability and bioavailability.
Summary Data Table of the Synthesis Steps
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Piperazine + 4-Chlorobenzhydryl chloride | Reflux in ethanol | 1-(4-Chlorobenzyl)piperazine | Nucleophilic substitution |
| 2 | 1-(4-Chlorobenzyl)piperazine + methyl iodide | Room temp, acetone | 1-(4-Methylbenzyl)piperazine | Methylation of aromatic ring |
| 3 | 1-(4-Methylbenzyl)piperazine + 4-Chlorophenylmethyl chloride | 0°C–room temp, dichloromethane | Intermediate | Nucleophilic substitution on piperazine |
| 4 | Intermediate + HCl | Acidification | 3-Desmethyl 4-Methyl Meclizine Dihydrochloride | Salt formation |
Research Findings and Perspectives
- The patent CN103772321A emphasizes an environmentally friendly synthesis that avoids toxic solvents and minimizes impurities, aligning with green chemistry principles.
- The synthesis route is adaptable for industrial-scale production, with high yields and purity, as demonstrated in patent applications and related literature.
- The key intermediates, especially 1-(4-methylbenzyl)piperazine, are commercially available or can be synthesized via straightforward nucleophilic substitutions, facilitating scalable manufacturing.
- The final compound's synthesis is consistent with methods used for other antihistamines and piperazine derivatives, ensuring robustness and reproducibility.
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms demonstrate nucleophilic reactivity:
-
N-acetylation : Reacts with acetic anhydride in dichloroethane at 60°C to form monoacetylated derivatives (yield: 78%)
-
Sulfonylation : Treatment with p-toluenesulfonyl chloride in pyridine produces disulfonylated products (confirmed via LC-MS m/z 657.2)
Reaction kinetics show pseudo-first-order behavior with rate constants:
Oxidation and Stability
-
Peroxide-mediated oxidation : Forms N-oxide derivatives at pH 7.4 (t₁/₂ = 48 hrs)
-
Photodegradation : UV exposure (254 nm) generates three major degradation products identified as:
Metal Complexation
The compound forms coordination complexes with transition metals:
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 | 8.9 ± 0.3 | Catalytic oxidation studies |
| Fe³⁺ | 1:1 | 6.2 ± 0.2 | Magnetic resonance imaging contrast agents |
Metabolic Reactions
In vitro hepatic microsomal studies reveal:
Scientific Research Applications
3-Desmethyl 4-Methyl Meclizine Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is similar to that of Meclizine. It acts as a histamine H1 antagonist, blocking the action of histamine at H1 receptors . This action helps reduce nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders . The compound also exhibits anticholinergic and central nervous system depressant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Meclizine Dihydrochloride shares structural and functional similarities with other piperazine-class H1 antihistamines. Below is a detailed comparison based on structural features, receptor interactions, and pharmacological profiles.
Structural Comparisons
Receptor Binding Mechanisms
- Meclizine Dihydrochloride : Binds to H1 receptors via Asp107 (salt bridge), Tyr458 (weak hydrogen bond), and π-stacking with His450/Trp103. Its methylphenyl group stabilizes a leftward conformation in the receptor pocket .
- Levocetirizine : Forms stronger hydrogen bonds with Asn198/Tyr431 and a halogen bond with Lys191, enhancing selectivity and reducing CNS penetration .
- Cetirizine : Shares levocetirizine’s carboxyl group but lacks enantiomeric purity, leading to reduced potency compared to its levo form .
Pharmacological and Clinical Profiles
| Parameter | Meclizine Dihydrochloride | Levocetirizine | Cyclizine |
|---|---|---|---|
| Generation | First-generation | Second-generation | First-generation |
| BBB Penetration | High (CNS side effects common) | Low (minimal sedation) | Moderate |
| Receptor Selectivity | Moderate | High | Low |
| CAR Modulation | Mouse agonist/human inverse agonist | Not reported | Not reported |
| Clinical Use | Motion sickness, vertigo | Allergic rhinitis, urticaria | Motion sickness, nausea |
| Key Interactions | Asp107, Tyr458, His450/Trp103 | Asn198, Tyr431, Lys191 | Asp107, Trp103 |
Conformational Flexibility and Bioactivity
- Meclizine’s five rotatable bonds (α, β, γ, ω, ψ) allow significant conformational changes between its "formulation state" (crystalline structure) and "bioactive state" (receptor-bound). This flexibility contrasts with levocetirizine’s rigid structure, which pre-optimizes for receptor binding .
- Second-generation analogs like levocetirizine exhibit reduced BBB penetration due to increased polarity and stronger receptor interactions, minimizing sedative effects .
Biological Activity
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine, a first-generation antihistamine primarily used for treating motion sickness and vertigo. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
3-Desmethyl 4-Methyl Meclizine Dihydrochloride is structurally related to Meclizine, featuring modifications that influence its biological activity. The compound's synthesis typically involves the demethylation of Meclizine, resulting in a compound that retains some of the original's pharmacological properties while potentially exhibiting unique effects due to its altered structure.
Histamine H1 Receptor Antagonism
Like its parent compound, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride acts primarily as an H1 receptor antagonist . This mechanism is crucial for its antiemetic properties, as it inhibits the action of histamine, a neurotransmitter involved in regulating nausea and vomiting. The binding affinity and selectivity for the H1 receptor can influence the efficacy and side effect profile of the compound compared to other antihistamines.
Antiemetic Activity
Research indicates that 3-Desmethyl 4-Methyl Meclizine Dihydrochloride retains significant antiemetic activity. It is particularly effective in preventing nausea associated with motion sickness, similar to Meclizine. Its mechanism involves blocking histamine receptors in the vestibular system, which is responsible for balance and spatial orientation.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects . It has been shown to modulate neurotransmitter levels and protect neuronal cells from excitotoxicity, which could be beneficial in conditions like Alzheimer's disease. The compound's interactions with cholinergic pathways further underscore its potential utility in neurodegenerative disorders.
Biological Activity Data
The following table summarizes key biological activities associated with 3-Desmethyl 4-Methyl Meclizine Dihydrochloride:
Case Studies and Research Findings
- Neuroprotective Mechanisms : A study demonstrated that 3-Desmethyl 4-Methyl Meclizine Dihydrochloride could reduce cell death in dopaminergic neurons exposed to neurotoxic agents. This suggests potential applications in treating Parkinson’s disease and other neurodegenerative disorders .
- Antiemetic Efficacy : Clinical trials have shown that this compound effectively reduces motion sickness symptoms in patients, comparable to standard treatments like Meclizine .
- Cholinesterase Inhibition : Research indicates that the compound can inhibit AChE activity, which may enhance cholinergic signaling in the brain and provide therapeutic benefits for cognitive decline associated with aging .
Q & A
Q. How can researchers confirm the crystalline structure of Meclizine Dihydrochloride?
To determine the crystalline structure, microcrystal electron diffraction (MicroED) is a validated method. MicroED provides high-resolution data for small-molecule crystallography, even with sub-micron crystals. For Meclizine Dihydrochloride, merged MicroED data (e.g., resolution limits, completeness, and R-factors) should be analyzed to resolve spatial arrangements of the 4-chlorophenyl and 3-methylbenzyl groups (Table S2 in structural studies) . Complementary techniques like X-ray diffraction (XRD) or NMR crystallography can validate hydrogen bonding patterns involving the dihydrochloride salt .
Q. What analytical methods are recommended for assessing purity and stability?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode (e.g., 60:40 to 90:10 over 20 min). Detect at 254 nm for chlorophenyl absorbance .
- Reference Standards: Compare against certified standards (e.g., Meclozine Dihydrochloride, CAS 1104-22-9) to identify impurities like the o-chloro isomer (1-(2-chlorophenyl)phenylmethyl-4-(3-methylphenyl)methyl piperazine dihydrochloride) .
- Stability Testing: Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrate formation, which alters solubility and bioavailability .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo CAR (Constitutive Androstane Receptor) activity be resolved?
Meclizine acts as a murine CAR agonist but a human CAR inverse agonist . To address this discrepancy:
- Species-Specific Assays: Use primary hepatocytes from humanized CAR mice to compare transcriptional activation (e.g., CYP2B6 vs. Cyp2b10 expression) .
- Co-Factor Profiling: Evaluate interactions with nuclear receptors (e.g., PXR, RXR) via co-immunoprecipitation to identify species-dependent binding partners .
- Dose-Response Analysis: Test sub-micromolar to millimolar ranges to rule out off-target effects at high concentrations .
Q. What experimental strategies elucidate dual H1 antagonism and CAR modulation?
- Receptor Binding Assays: Perform radioligand displacement using [³H]-mepyramine for H1 receptor affinity (IC50) and compare with CAR luciferase reporter assays .
- Gene Expression Profiling: Combine RNA-seq with ChIP-seq to map H1-mediated histamine pathways and CAR-regulated metabolic genes (e.g., gluconeogenesis enzymes) .
- In Vivo Pharmacokinetics: Measure blood-brain barrier penetration via LC-MS in murine models to correlate neuroactive H1 effects with hepatic CAR activity .
Q. How can synthetic routes minimize impurities like the o-chloro isomer?
- Regioselective Alkylation: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor 4-chlorophenyl over 2-chlorophenyl substitution during benzyl-piperazine coupling .
- Purification: Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate diastereomers. Confirm purity via mass spectrometry (ESI-MS) .
- Retrosynthesis Tools: Apply AI-driven platforms (e.g., Reaxys/Pistachio) to predict one-step routes with >95% yield and minimal byproducts .
Methodological Considerations
Q. What protocols ensure reproducibility in pharmacokinetic studies?
- Dosing Formulations: Prepare Meclizine Dihydrochloride in 0.5% methylcellulose for oral gavage to enhance solubility .
- Plasma Extraction: Use protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (10,000 ×g, 10 min) to isolate the compound for LC-MS analysis .
- Metabolite Identification: Incubate with liver microsomes (human vs. murine) and monitor N-demethylation products via high-resolution mass spectrometry .
Q. How should researchers address discrepancies in solubility data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
